Isobutyrylcarnitine

Catalog No.
S583499
CAS No.
25518-49-4
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyrylcarnitine

CAS Number

25518-49-4

Product Name

Isobutyrylcarnitine

IUPAC Name

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1

InChI Key

LRCNOZRCYBNMEP-SECBINFHSA-N

SMILES

Array

Synonyms

(2R)-3-carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxopropoxy)-1-propanaminium, inner salt

Canonical SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Isobutyryl-L-carnitine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. It belongs to the ontological category of methyl-branched fatty acyl-L-carnitine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutyrylcarnitine (C4) is a short-chain acylcarnitine and a key metabolite in the catabolic pathway of the branched-chain amino acid valine. It serves as an essential biomarker for inborn errors of metabolism, particularly Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). In clinical and research settings, its primary procurement driver is its use as a certified analytical standard for accurate quantification in complex biological matrices, such as dried blood spots, using mass spectrometry-based methods. The structural specificity of isobutyrylcarnitine is fundamental to its biological role and diagnostic utility, making it distinct from other structurally similar acylcarnitines.

Substituting isobutyrylcarnitine with its structural isomer, n-butyrylcarnitine, or other short-chain acylcarnitines like propionylcarnitine (C3) is invalid for diagnostic and research applications. Standard mass spectrometry methods like flow-injection MS/MS cannot distinguish between these isobaric compounds, necessitating chromatographic separation for accurate diagnosis. Using an incorrect standard, such as n-butyrylcarnitine, would lead to misquantification and an incorrect differential diagnosis between Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. This analytical non-interchangeability makes the procurement of the specific, high-purity isobutyrylcarnitine standard essential for any application requiring accurate C4 acylcarnitine quantification.

Essential for Chromatographic Resolution from its n-Butyrylcarnitine Isomer

In UPLC-MS/MS methods required for second-tier diagnostic testing, isobutyrylcarnitine is chromatographically separated from its isobaric isomer n-butyrylcarnitine. Using a C18 column, baseline or near-baseline resolution is routinely achieved, which is impossible with non-chromatographic methods like flow-injection MS/MS. This separation is the critical step for differential diagnosis between Isobutyryl-CoA dehydrogenase deficiency (IBDD) and SCAD deficiency, which both present with elevated total C4-carnitine levels.

Evidence DimensionChromatographic Separation
Target Compound DataResolved peak for Isobutyrylcarnitine
Comparator Or Baselinen-Butyrylcarnitine (isobaric isomer)
Quantified DifferenceSufficient chromatographic resolution for separate quantification.
ConditionsUPLC-MS/MS with a C18 column, typically with a methanol/water or acetonitrile/water gradient.

Procuring the pure isobutyrylcarnitine isomer is mandatory for creating accurate calibration curves and quality controls for diagnostic assays that distinguish between two different metabolic disorders.

Primary Biomarker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

Elevated isobutyrylcarnitine (C4) is the primary biomarker that triggers investigation for IBDD, an inborn error of valine metabolism. While propionylcarnitine (C3) is the primary marker for propionic acidemia, isobutyrylcarnitine is specific to the valine catabolic pathway. In studies of diagnosed IBDD patients identified through newborn screening, all cases presented with elevated C4 levels. The use of ratios, such as C4/C2 (acetylcarnitine) and C4/C3 (propionylcarnitine), further improves the specificity of isobutyrylcarnitine as a marker for IBDD versus other disorders.

Evidence DimensionDiagnostic Specificity
Target Compound DataElevated levels are the primary indicator for IBDD.
Comparator Or BaselinePropionylcarnitine (C3), a marker for Propionic Acidemia.
Quantified DifferenceQualitatively different; indicates a defect in the valine pathway, not the propionate pathway.
ConditionsTandem mass spectrometry (MS/MS) analysis of acylcarnitines in dried blood spots or plasma.

Researchers and clinicians must procure isobutyrylcarnitine specifically to develop and validate assays for IBDD, as other acylcarnitines like C3 are markers for entirely different metabolic diseases.

Differential Substrate Specificity for Carnitine Acyltransferases

Carnitine acetyltransferase (CRAT), a key enzyme in shuttling acyl groups, shows a preference for short-chain (C2-C4) acyl-CoAs. Studies on the acyl group specificity of CRAT from pigeon breast muscle demonstrate that the enzyme actively transfers acyl groups up to 10 carbons in length. While direct kinetic comparisons between isobutyryl-CoA and other short-chain acyl-CoAs are specific to the experimental setup, the established preference of CRAT for short chains contrasts sharply with enzymes like CPT1 and CPT2, which are specific for long-chain (C8-C18) fatty acyl-CoAs. This demonstrates that acylcarnitines are not interchangeable substrates across the family of carnitine acyltransferases.

Evidence DimensionEnzyme Substrate Specificity
Target Compound DataActs as a substrate for short-chain preferring enzymes like Carnitine Acetyltransferase (CRAT).
Comparator Or BaselineLong-chain acylcarnitines (e.g., Palmitoylcarnitine), which are substrates for Carnitine Palmitoyltransferase (CPT) enzymes.
Quantified DifferenceQualitatively different enzyme preference; CRAT is strongly inhibited by long-chain acyl-CoAs like palmitoyl-CoA.
ConditionsIn vitro enzyme kinetic assays.

For in vitro studies of mitochondrial function or enzyme characterization, isobutyrylcarnitine must be selected over longer-chain analogs to correctly probe the activity of short-chain specific enzymes like CRAT.

Second-Tier Confirmatory Testing in Newborn Screening

Use as a certified reference material for UPLC-MS/MS methods to confirm and differentiate elevated C4 acylcarnitine results from initial newborn screens. Its ability to be chromatographically resolved from n-butyrylcarnitine is essential for the differential diagnosis of IBDD and SCAD deficiency.

Quantitative Metabolomics Research

Employ as an internal or external standard for the precise quantification of isobutyrylcarnitine in metabolomics studies investigating valine metabolism, mitochondrial dysfunction, or related metabolic pathways. A pure standard is required for reproducible and accurate measurements in complex biological samples.

Development of Diagnostic Assays and Quality Controls

Incorporate into the manufacturing of calibrators, controls, and proficiency testing materials for clinical diagnostic laboratories. High-purity isobutyrylcarnitine ensures the accuracy and reliability of assays used for screening and diagnosing IBDD.

In Vitro Functional Studies of Mitochondrial Transporters and Enzymes

Utilize as a specific substrate to investigate the kinetics and function of short-chain acyl-CoA-metabolizing enzymes, such as carnitine acetyltransferase (CRAT), or membrane transporters like OCT1. Its distinct structure allows for probing specific metabolic pathways without the confounding activity of long-chain-specific enzymes.

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

UNII

G962K8PXU5

Other CAS

25518-49-4

Wikipedia

O-isobutyryl-L-carnitine

Dates

Last modified: 08-15-2023
1.Turer, A.T.,Stevens, R.D.,Bain, J.R., et al. Metabolomic profiling reveals distinct patterns of myocardial substrate use in humans with coronary artery disease or left ventricular dysfunction during surgical ischemia/reperfusion. Circulation 119(13), 17

Explore Compound Types